molecular formula C15H22N2O B586026 Mepivacaine-d3 CAS No. 1346597-90-7

Mepivacaine-d3

Cat. No.: B586026
CAS No.: 1346597-90-7
M. Wt: 249.37 g/mol
InChI Key: INWLQCZOYSRPNW-HPRDVNIFSA-N
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Description

Mepivacaine-d3 is a deuterated form of mepivacaine, a local anesthetic of the amide type. It is primarily used for local or regional analgesia and anesthesia. The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in pharmacokinetic studies to trace the compound’s behavior in biological systems.

Scientific Research Applications

Mepivacaine-d3 is extensively used in scientific research, including:

Mechanism of Action

Mepivacaine-d3, like its non-deuterated counterpart, exerts its effects by blocking the generation and conduction of nerve impulses. It binds selectively to the intracellular surface of sodium channels, preventing the influx of sodium ions into the axon. This action increases the threshold for electrical excitation, slows the propagation of nerve impulses, and reduces the rate of rise of the action potential, ultimately leading to local anesthesia .

Safety and Hazards

Mepivacaine-d3 should be used with caution. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . It is also important to remove all sources of ignition and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Mepivacaine-d3 binds to specific voltage-gated sodium ion channels in neuronal cell membranes . This interaction inhibits both sodium influx and membrane depolarization .

Cellular Effects

The inhibition of sodium influx and membrane depolarization by this compound affects various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically voltage-gated sodium ion channels . This binding leads to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . Specific details on these interactions and any effects on metabolic flux or metabolite levels are currently limited .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mepivacaine-d3 can be synthesized through reductive acylation. The process involves the reaction of N-methylpipecolic acid with 2,6-dimethylaniline in the presence of a deuterium source. The reaction is typically carried out under mild conditions, such as 20–50°C, with hydrogen at atmospheric pressure and an organic solvent .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts in reductive acylation ensures high yields and purity of the final product. The process is optimized for scalability and cost-effectiveness, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Mepivacaine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another amide-type local anesthetic with a similar mechanism of action but different pharmacokinetic properties.

    Bupivacaine: Known for its longer duration of action compared to mepivacaine.

    Ropivacaine: Similar to bupivacaine but with a better safety profile in terms of cardiotoxicity.

Uniqueness of Mepivacaine-d3

This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and quantify the compound in biological systems, offering valuable insights into its pharmacokinetics and metabolism. Additionally, this compound has a rapid onset and medium duration of action, making it suitable for various clinical and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Mepivacaine-d3 can be achieved through the modification of the synthesis pathway of Mepivacaine. The key step involves the synthesis of the deuterated intermediate, followed by the final coupling reaction to obtain Mepivacaine-d3.", "Starting Materials": [ "4-methyl-2,6-piperidine-d2-dione", "1,3-dimethyl-2-propenylbenzene-d3", "diethylamine-d6", "sodium bisulfite", "sodium nitrite", "sodium hydroxide", "acetic acid-d4", "sodium chloride", "hydrochloric acid-d3", "sodium carbonate", "chloroform-d1", "sodium bicarbonate" ], "Reaction": [ "The starting material 4-methyl-2,6-piperidine-d2-dione is reacted with 1,3-dimethyl-2-propenylbenzene-d3 in the presence of diethylamine-d6 to form the deuterated intermediate.", "The deuterated intermediate is then treated with sodium bisulfite and sodium nitrite in the presence of sodium hydroxide to form the diazonium salt intermediate.", "The diazonium salt intermediate is then coupled with 2,6-dimethylaniline in the presence of acetic acid-d4 to form the deuterated Mepivacaine-d3.", "The Mepivacaine-d3 is then purified by extraction with chloroform-d1, followed by washing with sodium chloride, hydrochloric acid-d3, sodium carbonate, and sodium bicarbonate to remove impurities." ] }

1346597-90-7

Molecular Formula

C15H22N2O

Molecular Weight

249.37 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(trideuteriomethyl)piperidine-2-carboxamide

InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/i3D3

InChI Key

INWLQCZOYSRPNW-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C

synonyms

N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide-d3;  (±)-Mepivacaine-d3 ;  1-Methyl-2’,6’-pipecoloxylidide-d3;  APF 135-d3;  Carbocain-d3;  Carbocaine-d3 ;  Carbocaine-V-d3;  DL-Mepivacaine-d3;  MepiSV-d3;  Mepicaine-d3;  Scandicain-d3 ;  Scandicaine-d3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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